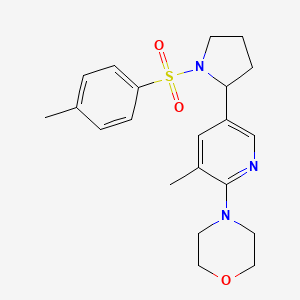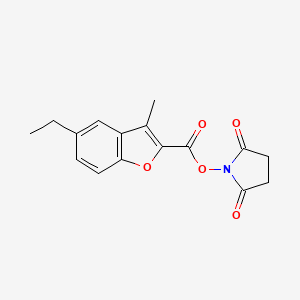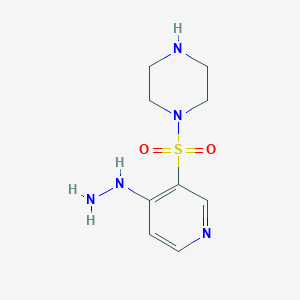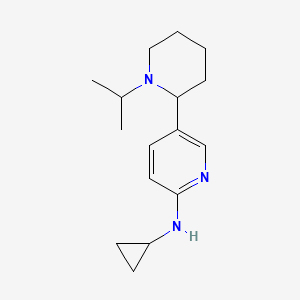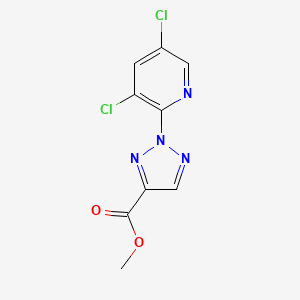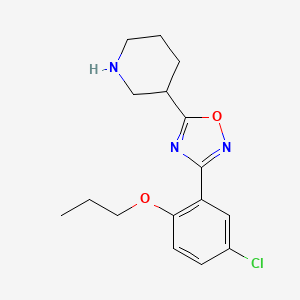
6-((3-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring substituted with a methoxyphenyl group and a thioxo group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3-methoxyaniline with thiourea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidine derivative. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction conditions can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((3-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((3-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial and anti-inflammatory properties.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory activities.
Uniqueness
6-((3-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique combination of a methoxyphenyl group and a thioxo group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-(3-methoxyanilino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-16-8-4-2-3-7(5-8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17) |
InChI Key |
SLRXKZREUGOKEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)

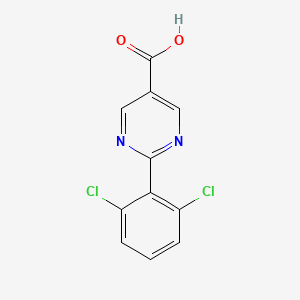

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
